Methyl 2-iodo-6-methylbenzoate

Description

The exact mass of the compound Methyl 2-iodo-6-methylbenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-iodo-6-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-iodo-6-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

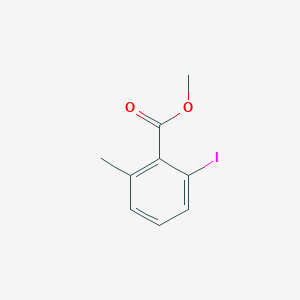

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-iodo-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-6-4-3-5-7(10)8(6)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKBSGNTMQAIHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635345 | |

| Record name | Methyl 2-iodo-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103440-55-7 | |

| Record name | Methyl 2-iodo-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-iodo-6-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-iodo-6-methylbenzoate

Abstract: This technical guide provides a comprehensive overview of Methyl 2-iodo-6-methylbenzoate (CAS No. 103440-55-7), a key aromatic building block in modern organic synthesis. The document moves beyond a simple statement of molecular weight to deliver an in-depth analysis of the compound's physicochemical properties, synthesis considerations, handling protocols, and applications. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this reagent's characteristics and utility. The guide emphasizes the causality behind experimental choices, provides self-validating protocols for characterization, and is grounded in authoritative references to ensure scientific integrity.

Core Compound Identification and Properties

Methyl 2-iodo-6-methylbenzoate is a disubstituted aromatic ester. The strategic placement of the iodo, methyl, and methyl ester groups on the benzene ring makes it a valuable and versatile intermediate for constructing complex molecular architectures, particularly through metal-catalyzed cross-coupling reactions. The iodine atom provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, while the adjacent methyl group offers steric influence that can direct reaction outcomes and modulate the electronic properties of derivatives.

Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The core data for Methyl 2-iodo-6-methylbenzoate are summarized below.

| Property | Value | Source |

| Molecular Weight | 276.07 g/mol | [1][2] |

| Molecular Formula | C₉H₉IO₂ | [2] |

| CAS Number | 103440-55-7 | [1][2] |

| IUPAC Name | methyl 2-iodo-6-methylbenzoate | N/A |

| Synonyms | Methyl 6-iodo-o-toluate, 3-Iodo-2-(methoxycarbonyl)toluene | [2] |

| Purity (Typical) | ≥95% | [2] |

Computed Molecular Properties

Computational descriptors are crucial for predicting a molecule's behavior in various systems, including its solubility, permeability, and potential for intermolecular interactions. These values are derived from its chemical structure.

| Descriptor | Value | Significance | Source |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | Predicts drug transport properties. | [2] |

| LogP (Octanol-Water Partition Coeff.) | 2.38622 | Indicates lipophilicity. | [2] |

| Hydrogen Bond Acceptors | 2 | The two oxygen atoms can accept H-bonds. | [2] |

| Hydrogen Bond Donors | 0 | No hydrogen atoms are attached to electronegative atoms. | [2] |

| Rotatable Bonds | 1 | Indicates conformational flexibility. | [2] |

Synthesis, Handling, and Storage

The practical utility of any chemical reagent is fundamentally linked to its accessibility via synthesis and the protocols required for its safe handling.

Synthetic Strategy: A Conceptual Workflow

While specific, validated syntheses for Methyl 2-iodo-6-methylbenzoate are proprietary or scattered in patent literature, a logical and common approach for preparing such aryl iodides involves a Sandmeyer-type reaction sequence. This strategy is chosen for its reliability and the ready availability of anthranilic acid derivatives.

Causality Behind the Chosen Path:

-

Starting Material: The synthesis would logically begin with 2-amino-6-methylbenzoic acid. This precursor correctly places the amino and methyl groups in the required ortho-relationship.

-

Esterification: The carboxylic acid must first be protected, typically via Fischer esterification with methanol and an acid catalyst, to prevent unwanted side reactions during the subsequent diazotization step.

-

Diazotization: The transformation of the amino group into a diazonium salt is a cornerstone of arene chemistry. It is performed in the cold with a nitrite source (e.g., NaNO₂) and a strong acid to generate the highly reactive Ar-N₂⁺ intermediate.

-

Iodide Substitution: The diazonium group is an excellent leaving group (N₂ gas). Its displacement with an iodide ion (from KI or NaI) is an efficient method for introducing iodine onto the aromatic ring with precise regiochemical control.

The following diagram illustrates this conceptual workflow.

Caption: Conceptual workflow for the synthesis of Methyl 2-iodo-6-methylbenzoate.

Safety, Handling, and Storage

Proper handling is critical to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Profile: The compound is associated with specific GHS hazard statements. Users must consult the Safety Data Sheet (SDS) before handling.[2]

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.

-

Storage: The recommended storage condition is 4°C to minimize degradation over time.[2]

| Hazard Class | GHS Statement | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Analytical Characterization: A Self-Validating Protocol

Confirming the identity, structure, and purity of Methyl 2-iodo-6-methylbenzoate is essential for its reliable use in subsequent reactions. A multi-technique approach provides a self-validating system where each analysis offers orthogonal, confirmatory data. The availability of various spectral data for this compound has been noted.[3]

Protocol Justification:

-

Mass Spectrometry (MS): This is the primary technique for confirming the molecular weight. The expected molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of 276.07. The isotopic pattern of iodine is also characteristic.

-

Nuclear Magnetic Resonance (¹H NMR): This confirms the specific arrangement of protons. For this molecule, one would expect distinct signals for the aromatic protons, the ester methyl group (O-CH₃), and the ring-attached methyl group (Ar-CH₃), with characteristic chemical shifts and coupling patterns.

-

Infrared Spectroscopy (FT-IR): This identifies key functional groups. A strong carbonyl (C=O) stretch for the ester group is expected around 1720-1740 cm⁻¹, along with C-H stretches and aromatic ring vibrations.

-

Purity Analysis (HPLC/GC): High-Performance Liquid Chromatography or Gas Chromatography is used to determine the purity of the sample, ensuring it meets the required specification (e.g., ≥95%).

Caption: A self-validating workflow for the quality control of Methyl 2-iodo-6-methylbenzoate.

Applications in Research and Development

The true value of Methyl 2-iodo-6-methylbenzoate lies in its application as a versatile building block. The reactive carbon-iodine bond is central to its utility, allowing for the construction of more complex molecules.

Utility in Cross-Coupling Reactions

Drawing parallels from its close analog, methyl 2-iodobenzoate, this compound is an excellent substrate for palladium- or copper-catalyzed cross-coupling reactions.[4] These reactions are fundamental to modern synthetic chemistry.

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the synthesis of biaryl compounds.

-

Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes, which are precursors to conjugated polymers and materials with interesting electronic properties.[4]

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products, a common motif in pharmaceuticals.

The presence of the ortho-methyl group can sterically influence these reactions, potentially leading to unique selectivity or reactivity compared to its unsubstituted counterpart. This is a key consideration for medicinal chemists designing sterically hindered molecules to achieve specific binding profiles.

Role as a Pharmaceutical and Materials Science Intermediate

Substituted benzoic acid esters are prevalent scaffolds in drug discovery and materials science. This compound serves as a precursor to:

-

Active Pharmaceutical Ingredients (APIs): The biaryl and N-aryl structures derived from it are common in modern pharmaceuticals.

-

Organic Electronic Materials: It can be used to synthesize small molecules and oligomers for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[4]

-

Functional Monomers: Further functionalization can lead to novel monomers for creating advanced polymers with tailored thermal or optical characteristics.[4]

Conclusion

Methyl 2-iodo-6-methylbenzoate, with a molecular weight of 276.07 g/mol , is more than a simple chemical; it is a potent and versatile tool for chemical innovation. Its well-defined structure, characterized by a reactive iodine atom and a sterically influential methyl group, makes it an invaluable intermediate for researchers in drug development, materials science, and organic synthesis. A thorough understanding of its properties, safe handling protocols, and analytical validation is paramount to harnessing its full synthetic potential. This guide provides the foundational knowledge and practical insights necessary for its effective and safe utilization in a professional research environment.

References

- Merck.

- NIST.

- NIST. Methyl-2-iodobenzoate Mass Spectrum. NIST Chemistry WebBook.

- ChemScene.

- Sigma-Aldrich.

- PubChem. Methyl 2-iodo-3-methylbenzoate.

- BenchChem.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)

- Google Patents.

- Chemsrc.

- Wikipedia.

- Google Patents. Preparation method of 2-methoxy-6-methylbenzoic acid.

- PubChem. Benzoic acid, 2-iodo-, methyl ester.

- ChemicalBook.

Sources

Methyl 2-iodo-6-methylbenzoate structure elucidation

An In-depth Technical Guide to the Structure Elucidation of Methyl 2-Iodo-6-Methylbenzoate

Introduction

In the landscape of synthetic chemistry and drug development, the precise structural characterization of novel compounds and key intermediates is not merely a procedural step but the bedrock of scientific integrity and reproducibility. Methyl 2-iodo-6-methylbenzoate, a substituted aromatic ester, serves as a valuable building block in organic synthesis. Its utility is predicated on the specific arrangement of its functional groups—the methyl ester, the iodine atom, and the methyl group—on the benzene ring. An error in identifying this substitution pattern can lead to the synthesis of incorrect target molecules, wasting significant resources and invalidating subsequent biological or material science data.

This technical guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of methyl 2-iodo-6-methylbenzoate. As a senior application scientist, my objective is not to present a rigid sequence of steps, but to articulate a logical and self-validating analytical workflow. We will explore the causality behind the choice of each spectroscopic technique, demonstrating how Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a full suite of Nuclear Magnetic Resonance (NMR) experiments are synergistically employed to build an unassailable structural proof, moving from molecular formula to the precise three-dimensional arrangement of atoms.

Molecular Overview and the Analytical Challenge

Before embarking on the elucidation, it is essential to have the basic molecular parameters. Methyl 2-iodo-6-methylbenzoate is a compound where steric and electronic effects from the ortho substituents significantly influence its chemical properties and, pertinently for our task, its spectroscopic signatures.

Table 1: Physicochemical Properties of Methyl 2-Iodo-6-Methylbenzoate

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₉H₉IO₂ | [1][2] |

| Molecular Weight | 276.07 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Density | 1.666 g/cm³ | [2] |

| Boiling Point | 269.9 °C at 760 mmHg |[2] |

The primary analytical challenge is to definitively confirm the 1,2,6-substitution pattern of the functional groups on the aromatic ring and distinguish it from other possible isomers, such as methyl 3-iodo-2-methylbenzoate or methyl 2-iodo-5-methylbenzoate. This confirmation requires more than just identifying the constituent parts; it demands a complete mapping of the molecular connectivity. The steric hindrance caused by the two bulky groups (iodo and methyl) flanking the methyl ester introduces conformational restrictions that can be probed spectroscopically.[4][5]

The Integrated Spectroscopic Strategy

A robust structure elucidation protocol relies on an orthogonal and synergistic application of multiple analytical techniques. Each method provides a unique piece of the puzzle, and their collective data should converge on a single, unambiguous structure. Our strategy is designed to be efficient and conclusive.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS) Analysis

Causality: The first step in analyzing an unknown compound is to determine its molecular weight and, if possible, its molecular formula. Electron Ionization Mass Spectrometry (EI-MS) is the ideal starting point as it provides the mass of the molecular ion (M⁺˙) and yields information-rich fragmentation patterns that offer initial structural clues.[6][7]

Experimental Protocol: EI-MS

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionization: Bombard the sample with a high-energy electron beam (standardly 70 eV) to induce ionization and fragmentation.[6]

-

Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Data Interpretation and Expected Results

The mass spectrum serves as a self-validating system. The highest mass peak should correspond to the molecular weight, and the observed fragments should represent logical losses from this parent structure.[8]

Table 2: Predicted EI-MS Fragmentation for Methyl 2-Iodo-6-Methylbenzoate

| m/z Value | Ion Identity | Interpretation |

|---|---|---|

| 276 | [M]⁺˙ | Molecular ion peak, confirming the molecular weight of 276 g/mol . |

| 245 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 217 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |

| 149 | [M - I]⁺ | Loss of the iodine radical, resulting in the methyl 2-methylbenzoate cation. |

| 119 | [C₈H₇O]⁺ | Subsequent loss of CO from the [M - I]⁺ fragment. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkyl-substituted benzene rings. |

The presence of a peak at m/z 276 confirms the molecular weight. The loss of an iodine atom (127 amu) is a characteristic fragmentation for iodo-aromatics and provides strong evidence for its presence.[9][10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11] For methyl 2-iodo-6-methylbenzoate, we expect to confirm the presence of the aromatic ring and the ester group. Aromatic esters characteristically exhibit three strong peaks, a pattern sometimes referred to as the "Rule of Three".[12]

Experimental Protocol: FT-IR (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

-

Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Lower the ATR anvil to bring the sample into contact with the crystal and acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: Baseline-correct and analyze the spectrum to identify characteristic absorption frequencies.

Data Interpretation and Expected Results

Table 3: Predicted FT-IR Absorption Bands for Methyl 2-Iodo-6-Methylbenzoate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2960-2850 | C-H Stretch | Aliphatic C-H (from -CH₃ groups) |

| ~1730-1715 | C=O Stretch | Conjugated Ester Carbonyl[13] |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1300-1250 | C-O Stretch (asymmetric) | Ester (Ar-CO-O) |

| ~1150-1100 | C-O Stretch (symmetric) | Ester (O-CH₃) |

The definitive observation of a strong carbonyl (C=O) stretch around 1720 cm⁻¹ alongside two distinct C-O stretches confirms the ester functionality.[12][14] Aromatic C=C and C-H stretches further corroborate the presence of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation

Causality: While MS and IR confirm the formula and functional groups, NMR spectroscopy provides the detailed atomic connectivity map required to establish the exact isomeric structure. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.[9][15]

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆.[16]

-

Concentration: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.[17]

-

Reference: The solvent peak will serve as a secondary reference, but adding a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm) is standard practice.

-

Filtration: Filter the sample into a clean, dry 5 mm NMR tube to a height of ~4-5 cm to remove any particulate matter.[17]

-

Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

1D NMR Analysis: ¹H and ¹³C Spectra

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity). The ¹³C NMR spectrum provides complementary information for the carbon skeleton.

Expected ¹H NMR Data (400 MHz, CDCl₃):

-

Aromatic Region (δ 7.0-7.8 ppm): Three protons are expected on the ring. The proton at C4, situated between two carbons, will likely be a triplet. The protons at C3 and C5 will be doublets, coupled to the C4 proton.

-

Ester Methyl (δ ~3.9 ppm): A sharp singlet integrating to 3 protons.

-

Aromatic Methyl (δ ~2.5 ppm): A sharp singlet integrating to 3 protons, shifted downfield due to its attachment to the aromatic ring.

Expected ¹³C NMR Data (100 MHz, CDCl₃):

-

Nine distinct carbon signals are expected.

-

Carbonyl Carbon (δ ~168 ppm): The ester carbonyl carbon.

-

Aromatic Carbons (δ ~125-140 ppm): Six signals for the aromatic carbons. The carbons directly attached to the iodine (C2) and the ester group (C1) will be significantly shifted.

-

Ester Methyl Carbon (δ ~52 ppm): The -OCH₃ carbon.

-

Aromatic Methyl Carbon (δ ~20-25 ppm): The ring-attached -CH₃ carbon.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Atom | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| 1 | C | - | ~135 |

| 2 | C | - | ~95 (I-substituted C) |

| 3 | C-H | ~7.3 (d, J ≈ 7.6) | ~130 |

| 4 | C-H | ~7.1 (t, J ≈ 7.8) | ~128 |

| 5 | C-H | ~7.4 (d, J ≈ 8.0) | ~132 |

| 6 | C | - | ~140 |

| 7 (C=O) | C | - | ~168 |

| 8 (-OCH₃) | C-H | ~3.9 (s) | ~52 |

| 9 (-CH₃) | C-H | ~2.5 (s) | ~23 |

2D NMR Analysis: Establishing Definitive Connectivity

While 1D NMR provides strong evidence, 2D NMR is required for absolute, undeniable proof of the substitution pattern. It validates the assignments made from 1D spectra.[18][19]

Caption: Logical flow of the 2D NMR experimental strategy.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We expect to see a cross-peak between H3 and H4, and between H4 and H5. This confirms that these three protons form a contiguous chain on the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J coupling).[20] It will show cross-peaks for H3-C3, H4-C4, H5-C5, H8-C8, and H9-C9. This allows for the definitive assignment of the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this problem, as it reveals long-range correlations (2-3 bonds) between protons and carbons.[18][20] These correlations piece the entire molecular puzzle together.

Key Expected HMBC Correlations to Prove the Structure:

-

Ester Connectivity: The ester methyl protons (H8, δ ~3.9) will show a strong correlation to the carbonyl carbon (C7, δ ~168) and the ester methyl carbon (C8, δ ~52).

-

Methyl Group Placement: The aromatic methyl protons (H9, δ ~2.5) are the key. They should show correlations to the quaternary carbon they are attached to (C6, δ ~140) and the two adjacent carbons, C1 (δ ~135) and C5 (δ ~132). This three-bond correlation to C1 is critical proof of the 1,2,6-pattern.

-

Iodine and Ester Placement: The aromatic proton H5 (δ ~7.4) should show a correlation to the key quaternary carbon C1, which is attached to the ester. The other aromatic proton, H3 (δ ~7.3), will show a correlation to C1 and the iodine-bearing carbon C2 (δ ~95). These correlations, combined with the data from H9, lock the positions of all substituents.

Final Structure Confirmation and Conclusion

The structure of methyl 2-iodo-6-methylbenzoate is unequivocally confirmed by the convergence of all spectroscopic data.

-

MS established the correct molecular formula, C₉H₉IO₂.

-

FT-IR confirmed the presence of an aromatic ester.

-

¹H and ¹³C NMR provided the number and type of proton and carbon environments consistent with the proposed structure.

-

COSY NMR demonstrated the connectivity of the H3-H4-H5 aromatic spin system.

-

HSQC NMR linked these protons to their respective carbons.

-

HMBC NMR provided the definitive long-range correlations that connected the aromatic methyl group to C6 and C1, and connected the aromatic protons to the quaternary carbons, leaving no ambiguity about the 1,2,6-substitution pattern.

This multi-technique, self-validating workflow exemplifies the rigorous standards required in modern chemical science. By understanding the causality behind each analytical choice and integrating the resulting data, researchers can proceed with absolute confidence in the identity and purity of their materials, ensuring the integrity of their downstream research and development efforts.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-Iodobenzoate.

- Google Patents. (n.d.). CN106608823A - Production technology of methyl 2-iodobenzoate.

-

AIP Publishing. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Retrieved from [Link]

-

PubMed. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

-

Canadian Science Publishing. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Retrieved from [Link]

-

Chemsrc. (2025). Methyl 2-iodo-6-methylbenzoate | CAS#:103440-55-7. Retrieved from [Link]

-

ResearchGate. (n.d.). HSQC and HMBC spectra of benzyl benzoate. Retrieved from [Link]

-

PubMed. (n.d.). Reductive dehalogenations of halobenzoates by anaerobic lake sediment microorganisms. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

ResearchGate. (2010). Comparison of molecular structure of alkali metal ortho substituted benzoates. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Nature of the ortho effect. III. Acid hydrolysis of ortho-substituted benzoates and esterification of ortho-substituted benzoic acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

-

YouTube. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Retrieved from [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

YouTube. (2022). How does ortho-effect work in benzoic acids? | Acidic and Basic strength. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Rochester Institute of Technology. (n.d.). Sample Preparation. Retrieved from [Link]

-

YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Methyl 2-iodo-6-methylbenzoate | CAS#:103440-55-7 | Chemsrc [chemsrc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]

- 9. Reductive dehalogenations of halobenzoates by anaerobic lake sediment microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. academicedgepress.co.uk [academicedgepress.co.uk]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. depts.washington.edu [depts.washington.edu]

- 17. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

Strategic Synthesis of Methyl 2-iodo-6-methylbenzoate

Executive Summary

Methyl 2-iodo-6-methylbenzoate is a high-value pharmacophore scaffold, particularly useful as a sterically congested electrophile in Suzuki-Miyaura and Sonogashira cross-coupling reactions.[1][2] Its synthesis presents a specific challenge: the 2,6-disubstitution pattern .[1][2]

This steric crowding ("The Ortho Effect") renders standard electrophilic aromatic substitution (EAS) unreliable for iodination due to poor regioselectivity, and makes classic Fischer esterification kinetically sluggish.[1][2]

This guide details the "Sandmeyer-Alkylation" Protocol , a two-stage workflow designed to maximize regiocontrol and yield.[1][2] By utilizing 2-amino-6-methylbenzoic acid as the starting material, we leverage the directing power of the amine for iodination before locking the carboxylate with a steric-insensitive alkylation strategy.[2]

Retrosynthetic Analysis & Strategy

The selection of the synthetic route is governed by two factors: Regiospecificity and Steric Hindrance .[2]

Why Direct Iodination Fails

Attempting to iodinate methyl 2-methylbenzoate directly usually results in a mixture of isomers (predominantly the 5-iodo product) because the ester group is deactivating and meta-directing, while the methyl group is activating and ortho/para-directing.[1][2] The 2-position is sterically crowded and electronically disfavored compared to the 5-position.[1][2]

The Superior Route: The Sandmeyer Sequence

We utilize 2-amino-6-methylbenzoic acid (6-methylanthranilic acid).[1][2] The amino group provides a reliable handle for ipso-substitution via a diazonium intermediate.[1][2]

Figure 1: Retrosynthetic strategy highlighting the failure mode of direct iodination vs. the reliability of the Sandmeyer approach.

Detailed Experimental Protocol

Phase 1: Synthesis of 2-iodo-6-methylbenzoic acid

Reaction Type: Sandmeyer Reaction (Diazotization / Iodination) Principle: Conversion of a primary aromatic amine to a diazonium salt, followed by radical substitution with iodide.[1][2]

Materials

| Reagent | Equiv. | Role |

| 2-amino-6-methylbenzoic acid | 1.0 | Starting Material |

| Sodium Nitrite (NaNO₂) | 1.1 | Diazotizing Agent |

| Hydrochloric Acid (6M) | Excess | Proton Source / Solvent |

| Potassium Iodide (KI) | 2.5 | Iodine Source |

| Urea | Cat.[1][2] | Scavenger (excess HNO₂) |

Step-by-Step Methodology

-

Solubilization: In a 500 mL 3-neck round-bottom flask (RBF) equipped with an internal thermometer and overhead stirrer, suspend 2-amino-6-methylbenzoic acid (10.0 g, 66 mmol) in 6M HCl (40 mL).

-

Diazotization (Critical Control Point): Cool the suspension to -5°C to 0°C using an ice/salt bath.

-

Quenching Excess Nitrite: Add solid Urea (approx.[1][2] 0.5 g) until a starch-iodide paper test is negative (no immediate blue/black color).[1][2]

-

Iodination: Prepare a solution of KI (27.4 g, 165 mmol) in water (40 mL).

-

Workup: Heat the mixture to 60°C for 1 hour to ensure complete decomposition of diazonium species.

Phase 2: Esterification to Methyl 2-iodo-6-methylbenzoate

Reaction Type: Nucleophilic Acyl Substitution (Alkylation of Carboxylate) Principle: Steric hindrance at the 2,6-positions prevents standard acid-catalyzed (Fischer) esterification.[1][2] We must use an Sɴ2 attack of the carboxylate anion on a methylating agent.[2]

Materials

| Reagent | Equiv. | Role |

| 2-iodo-6-methylbenzoic acid | 1.0 | Substrate |

| Methyl Iodide (MeI) | 1.5 | Electrophile |

| Potassium Carbonate (K₂CO₃) | 2.0 | Base |

| DMF (Anhydrous) | Solvent | Polar Aprotic Medium |

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL RBF under Argon/Nitrogen atmosphere.

-

Deprotonation: Dissolve 2-iodo-6-methylbenzoic acid (product from Phase 1, e.g., 10.0 g) in anhydrous DMF (50 mL).

-

Reaction: Stir at Room Temperature for 4–6 hours.

-

Workup:

-

Purification:

Mechanistic Visualization

The following diagram illustrates the critical electron flow in the Sandmeyer step, specifically the radical mechanism facilitated by iodide electron transfer.

Figure 2: Mechanistic flow of the Sandmeyer iodination.[1][2] Note the radical intermediate which requires temperature control to prevent side reactions.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield (Phase 1) | Diazonium decomposition | Ensure temp < 5°C during NaNO₂ addition. Do not rush. |

| Phenol Impurity | Water attack on diazonium | Keep reaction acidic; ensure KI is added immediately after diazotization completion.[1][2] |

| Incomplete Esterification | Steric hindrance | Do not use MeOH/H₂SO₄.[1][2] Ensure K₂CO₃ is finely ground.[1][2] Switch solvent to DMF or NMP.[1][2] |

| Dark Product Color | Free Iodine | Wash organic layer thoroughly with saturated Sodium Thiosulfate.[1][2] |

References

-

Sandmeyer Reaction Basics: Organic Syntheses, Coll. Vol. 2, p. 351 (1943); Vol. 11, p. 66 (1931).[1][2] (Standard protocol for o-iodobenzoic acid derivatives). [1][2]

-

Esterification of Hindered Acids: "Newman's Rule of Six" & Alkylation Protocols.[1][2] Journal of Organic Chemistry, 1978, 43, 14, 2923–2925.[1][2] (Discusses steric limits of Fischer esterification).

-

Methyl Iodide/Base Protocol: Organic Syntheses, Coll. Vol. 4, p. 261 (1963).[1][2] (General procedure for esterification using halides). [1][2]

-

Palladium Coupling Context: Chemical Reviews, 1995, 95, 7, 2457–2483.[1][2] (Miyaura & Suzuki review highlighting the utility of aryl iodides).[1][2]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 2-iodo-6-methylbenzoate: Starting Materials and Strategic Execution

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-iodo-6-methylbenzoate is a key building block in modern synthetic organic chemistry, particularly valued in the synthesis of complex pharmaceutical intermediates and novel materials. Its utility stems from the strategic placement of the iodo and methyl groups on the benzoate core, which allows for diverse downstream functionalization through cross-coupling reactions and other transformations. This guide provides a detailed exploration of the primary synthetic pathways to this versatile compound, focusing on the selection of starting materials and the rationale behind the experimental protocols.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of Methyl 2-iodo-6-methylbenzoate can be approached from two principal starting materials, each presenting a unique set of advantages and challenges. The choice of route often depends on factors such as the availability and cost of the starting material, desired purity, scalability, and the specific capabilities of the laboratory.

The two primary retrosynthetic disconnections lead back to:

-

2-Methylbenzoic Acid (o-Toluic Acid): A readily available and cost-effective starting material. This route involves an initial iodination step followed by esterification.

-

2-Amino-6-methylbenzoic Acid: This precursor allows for a Sandmeyer-type reaction sequence, offering a different regiochemical control compared to direct iodination.

The following sections will delve into the specifics of each synthetic strategy, providing detailed protocols and mechanistic insights.

Route 1: Synthesis from 2-Methylbenzoic Acid

This is a classical and direct approach. The overall transformation is a two-step process: ortho-iodination of the aromatic ring followed by Fischer esterification of the carboxylic acid.

Figure 1: Synthetic workflow starting from 2-Methylbenzoic Acid.

Step 1: Ortho-Iodination of 2-Methylbenzoic Acid

The introduction of an iodine atom at the position ortho to the carboxylic acid group in 2-methylbenzoic acid is a critical and often challenging step. The directing effects of the carboxyl and methyl groups can lead to a mixture of isomers. However, modern catalytic methods have significantly improved the selectivity of this transformation.[1][2][3][4][5]

Mechanistic Considerations:

Direct iodination of benzoic acids can be facilitated by iridium or palladium catalysts.[1][3][4] The carboxylic acid group acts as a directing group, coordinating to the metal center and facilitating C-H activation at the ortho position. This is followed by oxidative addition and reductive elimination to afford the iodinated product. In the absence of such catalysts, electrophilic iodination tends to be less selective.

Experimental Protocol: Iridium-Catalyzed Ortho-Iodination [4][5]

-

To a reaction vessel, add 2-methylbenzoic acid (1 equivalent), an iridium catalyst such as [Ir(cod)Cl]₂ (catalytic amount), and a suitable solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

-

Add an iodine source, for instance, N-iodosuccinimide (NIS).

-

The reaction is typically carried out at room temperature and does not require an inert atmosphere.[5]

-

Stir the reaction mixture for the specified time, monitoring the progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is worked up by removing the solvent, followed by an appropriate extraction and purification procedure, usually silica gel chromatography, to isolate the 2-iodo-6-methylbenzoic acid.

Step 2: Fischer Esterification

The conversion of the carboxylic acid to its corresponding methyl ester is a standard Fischer esterification reaction.[6][7][8][9]

Mechanistic Considerations:

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.

Experimental Protocol: Esterification of 2-Iodo-6-methylbenzoic Acid [6]

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-iodo-6-methylbenzoic acid (1 equivalent) in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.[8][9]

-

Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.

-

After cooling to room temperature, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent like diethyl ether and washed with water, a saturated aqueous solution of sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude Methyl 2-iodo-6-methylbenzoate.

-

Purification is typically achieved by silica gel column chromatography.

| Parameter | Iodination | Esterification |

| Key Reagents | 2-Methylbenzoic acid, Iridium catalyst, NIS | 2-Iodo-6-methylbenzoic acid, Methanol, H₂SO₄ |

| Solvent | HFIP | Methanol |

| Temperature | Room Temperature | Reflux |

| Typical Yield | 70-98% (for similar substrates)[1] | >90%[6] |

Table 1: Summary of Reaction Conditions for Route 1.

Route 2: Synthesis from 2-Amino-6-methylbenzoic Acid

This alternative route utilizes a Sandmeyer-type reaction, which is a powerful method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.

Figure 2: Synthetic workflow starting from 2-Amino-6-methylbenzoic Acid.

Step 1 & 2: Diazotization and Iodination

The first two steps of this route are often performed in a one-pot fashion. The amino group is first converted to a diazonium salt, which is then displaced by an iodide ion.

Mechanistic Considerations:

The diazotization reaction involves the treatment of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. In the subsequent Sandmeyer reaction, the diazonium group, being an excellent leaving group (N₂), is replaced by an iodide from a source like potassium iodide.

Experimental Protocol: Sandmeyer Iodination

-

Dissolve 2-amino-6-methylbenzoic acid (1 equivalent) in an aqueous solution of a strong acid (e.g., hydrochloric or sulfuric acid) and cool the mixture in an ice bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

-

After stirring for a short period, a solution of potassium iodide in water is added to the diazonium salt solution.

-

The reaction mixture is then allowed to warm to room temperature and may require heating to drive the reaction to completion.

-

The product, 2-iodo-6-methylbenzoic acid, is then isolated by extraction and purified.

Step 3: Esterification

The final step is the esterification of the 2-iodo-6-methylbenzoic acid with methanol, which follows the same protocol as described in Route 1.

| Parameter | Diazotization/Iodination | Esterification |

| Key Reagents | 2-Amino-6-methylbenzoic acid, NaNO₂, KI, Acid | 2-Iodo-6-methylbenzoic acid, Methanol, H₂SO₄ |

| Solvent | Water/Acid | Methanol |

| Temperature | 0-5 °C then warming/heating | Reflux |

| Typical Yield | Moderate to good | >90% |

Table 2: Summary of Reaction Conditions for Route 2.

Comparative Analysis of Synthetic Routes

| Factor | Route 1 (from 2-Methylbenzoic Acid) | Route 2 (from 2-Amino-6-methylbenzoic Acid) |

| Starting Material | Readily available and inexpensive. | Less common and potentially more expensive. |

| Regioselectivity | Can be challenging, may require specialized catalysts for high ortho-selectivity.[1][3][4] | Excellent regiochemical control, as the iodine is introduced specifically at the position of the former amino group. |

| Reaction Conditions | Iodination can be performed under mild, room temperature conditions with the right catalyst.[5] | Diazotization requires low temperatures and careful control. The Sandmeyer reaction may require heating. |

| Scalability | Potentially more scalable, especially with optimized catalytic systems. | The handling of diazonium salts on a large scale can pose safety challenges. |

| Overall Yield | Can be very high with modern catalytic methods.[1] | Can be variable depending on the stability of the diazonium salt. |

Table 3: Comparison of the two synthetic routes.

Conclusion

The synthesis of Methyl 2-iodo-6-methylbenzoate is achievable through multiple synthetic pathways, with the choice of starting material being a critical decision point. The route starting from 2-methylbenzoic acid is attractive due to the low cost and availability of the starting material, and with the advent of advanced catalytic systems for ortho-iodination, high yields and selectivity can be achieved.[1][4][5] The pathway from 2-amino-6-methylbenzoic acid offers superior regiochemical control via the Sandmeyer reaction but may be limited by the availability of the starting material and the challenges associated with handling diazonium salts on a larger scale.

For researchers and drug development professionals, the selection of the optimal synthetic route will depend on a careful evaluation of the factors outlined in this guide, including cost, scalability, and the desired level of purity for the final product.

References

-

Nine Chongqing Chemdad Co., Ltd. Methyl 2-iodobenzoate. [Link]

- Google Patents. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.

- Google Patents. CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid.

-

Preparation of Methyl Benzoate. [Link]

- Google Patents. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

-

Quick Company. Process For Producing 5 Iodo 2 Methylbenzoic Acid. [Link]

- Google Patents. EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid.

-

ACS Publications. Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. [Link]

-

ResearchGate. History of ortho-iodination of benzoic acid derivatives at a glance. [Link]

-

ResearchGate. Ortho-iodination of aromatic carboxylic acids in aqueous media. [Link]

-

Wiley Online Library. IrIII‐Catalyzed Selective ortho‐Monoiodination of Benzoic Acids with Unbiased C−H Bonds. [Link]

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

-

ACS Publications. Notes: Iodination of Benzoic Acid in Acetic-Sulfuric Acid Mixture Containing Iodate. [Link]

-

Europe PMC. IrIII -Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. IrIII -Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl 2-iodobenzoate synthesis - chemicalbook [chemicalbook.com]

- 7. Methyl 2-iodobenzoate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Methyl 2-iodo-6-methylbenzoate

Abstract

This guide provides a comprehensive technical overview of the solubility characteristics of methyl 2-iodo-6-methylbenzoate (CAS No. 103440-55-7). In the absence of extensive published quantitative solubility data for this specific compound, this document serves as a foundational resource, offering a scientifically grounded framework for predicting, determining, and understanding its solubility profile. We will delve into the physicochemical properties of the molecule, apply the "like dissolves like" principle to forecast its behavior in various common laboratory solvents, and provide detailed, self-validating experimental protocols for the quantitative determination of its solubility.[1][2][3] This guide is designed to empower researchers to generate reliable and reproducible solubility data, a critical parameter in process chemistry, formulation development, and drug discovery.

Introduction: The Importance of Solubility Data

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical property. For a compound like methyl 2-iodo-6-methylbenzoate, which serves as a key building block in organic synthesis, understanding its solubility is paramount for several reasons:

-

Reaction Condition Optimization: The choice of solvent can significantly impact reaction rates, yields, and impurity profiles. A solvent that appropriately dissolves the reactants is often essential for a successful chemical transformation.

-

Purification Strategy: Techniques such as recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.[4]

-

Formulation and Drug Delivery: In the pharmaceutical sciences, the aqueous solubility of an active pharmaceutical ingredient (API) or an intermediate can influence its bioavailability and the choice of delivery vehicle.[5]

This guide will provide the theoretical and practical knowledge necessary to approach the solubility determination of methyl 2-iodo-6-methylbenzoate with scientific rigor.

Physicochemical Profile and Predicted Solubility

To predict the solubility of a compound, we must first understand its molecular structure and inherent physicochemical properties.

Table 1: Physicochemical Properties of Methyl 2-iodo-6-methylbenzoate

| Property | Value | Source |

| CAS Number | 103440-55-7 | [6][7] |

| Molecular Formula | C₉H₉IO₂ | [6][7] |

| Molecular Weight | 276.07 g/mol | [6][7] |

| Calculated LogP | 2.3862 | [6][7] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Hydrogen Bond Acceptors | 2 (the two oxygen atoms) | [6] |

| Density | 1.666 g/cm³ | [7] |

Structural Analysis and Causality

Methyl 2-iodo-6-methylbenzoate is an aromatic ester. Its structure is characterized by:

-

A benzene ring , which is largely nonpolar and hydrophobic.

-

An ester functional group (-COOCH₃), which introduces polarity and potential for dipole-dipole interactions and hydrogen bond acceptance.[6]

-

An iodine atom and a methyl group , which add to the steric bulk and overall lipophilicity of the molecule.

The calculated LogP (octanol-water partition coefficient) of 2.3862 indicates a preference for a nonpolar environment (octanol) over a polar one (water), suggesting that the compound is lipophilic and will likely have low aqueous solubility.[6][7] The principle of "like dissolves like" dictates that a substance will dissolve best in a solvent with similar polarity.[1][2][3]

Predicted Solubility in Common Solvents

Based on the structural analysis, we can predict the general solubility behavior of methyl 2-iodo-6-methylbenzoate:

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Due to the significant nonpolar character of the iodinated benzene ring, the compound is expected to exhibit good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can engage in dipole-dipole interactions with the ester group, and their overall polarity is intermediate. Good to moderate solubility is anticipated. Ethyl acetate, being an ester itself, may be a particularly suitable solvent.[8]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The molecule lacks hydrogen bond donors and has a large hydrophobic region.[6] Therefore, its solubility is expected to be very low in water. For a related compound, methyl 2-iodobenzoate, it is reported to be insoluble in water.[9] In alcohols like methanol and ethanol, solubility will likely be moderate, increasing with the nonpolar character of the alcohol (e.g., more soluble in isopropanol than in methanol).

Experimental Determination of Solubility

The following section outlines a robust, self-validating protocol for the quantitative determination of the solubility of methyl 2-iodo-6-methylbenzoate. The equilibrium shake-flask method is a widely accepted and reliable technique for this purpose.[10][11]

Workflow for Solubility Determination

The overall process for determining solubility is depicted in the following workflow diagram.

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with checks and reasoning provided for each step.

Materials and Equipment:

-

Methyl 2-iodo-6-methylbenzoate (purity ≥95%)[6]

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

Drying oven

Step-by-Step Methodology:

-

Preparation of the Slurry:

-

To a series of glass vials, add a precisely measured volume of the chosen solvent (e.g., 10.0 mL).

-

Add an excess amount of methyl 2-iodo-6-methylbenzoate to each vial. The key here is to ensure there is undissolved solid remaining at the end of the experiment, which is a visual confirmation that the solution is saturated.[10][12] A good starting point is to add enough solid to be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. For many organic compounds, 24 to 48 hours is adequate.[10] It is a good practice to take measurements at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration is no longer changing, thus validating that equilibrium has been achieved.

-

Causality: Agitation ensures that the entire volume of the solvent is in continuous contact with the solid, maximizing the rate of dissolution.[13] Maintaining a constant temperature is critical as solubility is temperature-dependent.[12]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or room temperature syringe.

-

Immediately pass the solution through a syringe filter into a clean, pre-weighed container.

-

Causality: Filtration is a critical step to remove any undissolved microparticles, which would otherwise lead to an overestimation of the solubility.[13]

-

-

Quantification (Gravimetric Method):

-

Accurately weigh the container with the filtered saturated solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a drying oven at a temperature well below the boiling point of the solute to avoid any loss of the compound.[5]

-

Once the solvent is removed, continue to dry the container with the solid residue in the oven until a constant weight is achieved (i.e., the weight does not change between subsequent measurements).[5] This is a self-validating step to ensure all solvent has been removed.

-

Accurately weigh the container with the dry solid residue.

-

-

Calculation:

-

Weight of the saturated solution = (Weight of container + solution) - (Weight of empty container)

-

Weight of the dissolved solute = (Weight of container + dry residue) - (Weight of empty container)

-

Weight of the solvent = (Weight of the saturated solution) - (Weight of the dissolved solute)

-

Solubility (g / 100 g solvent) = (Weight of the dissolved solute / Weight of the solvent) * 100

-

To convert to more common units like g/L or mol/L, the density of the solvent at the experimental temperature is required.

-

Alternative Quantification: UV-Vis Spectroscopy

For low solubility measurements or as an alternative to the gravimetric method, UV-Vis spectroscopy can be employed, provided the compound has a distinct chromophore. Aromatic compounds like methyl 2-iodo-6-methylbenzoate typically exhibit strong UV absorbance.[14][15]

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent.

-

Measure Absorbance: Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).[16]

-

Plot the Curve: Plot absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.

-

Analyze the Saturated Solution: After the equilibration and filtration steps, dilute an aliquot of the saturated solution to a concentration that falls within the range of your calibration curve.

-

Determine Concentration: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. From this, the concentration of the original saturated solution can be calculated.

Data Presentation and Interpretation

All experimentally determined solubility data should be recorded in a structured format to allow for easy comparison and interpretation.

Table 2: Template for Recording Solubility Data of Methyl 2-iodo-6-methylbenzoate

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| Water | 25 | Gravimetric | ||

| Methanol | 25 | Gravimetric | ||

| Ethanol | 25 | Gravimetric | ||

| Acetone | 25 | Gravimetric | ||

| Ethyl Acetate | 25 | Gravimetric | ||

| Dichloromethane | 25 | Gravimetric | ||

| Toluene | 25 | Gravimetric | ||

| Hexane | 25 | Gravimetric |

Interpretation: The results from these experiments will provide a quantitative basis for solvent selection in various applications. For instance, a solvent that shows high solubility at an elevated temperature but low solubility at room temperature would be an excellent candidate for recrystallization.[4][17]

Safety and Handling

According to safety data sheets, methyl 2-iodo-6-methylbenzoate is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[18] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.[18]

References

- ChemScene. (n.d.). 103440-55-7 | Methyl 2-iodo-6-methylbenzoate.

- CymitQuimica. (n.d.). CAS 103440-55-7: Methyl 2-iodo-6-methylbenzoate.

- Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Khan Academy. (n.d.). Solubility of organic compounds.

- NICEATM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Chemsrc. (2024). Methyl 2-iodo-6-methylbenzoate | CAS#:103440-55-7.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- Loh, K. H., & Lollar, B. S. (1998). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry, 70(22), 4673–4678.

- Rowan Scientific. (n.d.). Predicting Solubility.

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like.

- Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.

- ResearchGate. (2024). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water.

- ResearchGate. (2024). Good laboratory practice of equilibrium solubility measurement.

- Pharmazone. (n.d.). Determination of Solubility by Gravimetric Method.

- Oreate AI Blog. (2024). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility.

- The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds [Video]. YouTube.

- ResearchGate. (n.d.). The Experimental Determination of Solubilities.

- University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice.

- Cheméo. (n.d.). Chemical Properties of Methyl-2-iodobenzoate (CAS 610-97-9).

- Chemistry LibreTexts. (2021). 2.2: Solubility Lab.

- Lund University Publications. (n.d.).

- Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications.

- Ben's Chem Videos. (2022). Why does like dissolve like? [Video]. YouTube.

- Scribd. (n.d.).

- American Chemical Society. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- ChemScene. (2024).

- World Health Organization. (n.d.).

- Reddit. (2019).

- National Center for Biotechnology Information. (n.d.).

- ResearchGate. (2018). Predict solubility of organic compounds?.

- Chemistry LibreTexts. (2022). 4.4: UV-Visible Spectroscopy.

- USP-NF. (2016). <1236> Solubility Measurements.

- science-softCon. (n.d.).

- Journal of Chemical Education. (n.d.).

- IUPAC-NIST Solubility Data Series. (n.d.). INTRODUCTION: THE SOLUBILITY OF SOLIDS IN LIQUIDS.

- Ammonium Iodide. (n.d.).

- PubMed Central. (2021). Like dissolves like: A first-principles theory for predicting liquid miscibility and mixture dielectric constant.

- LCGC International. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist.

Sources

- 1. Khan Academy [khanacademy.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Understanding 'Like Dissolves Like': The Chemistry Behind Solubility - Oreate AI Blog [oreateai.com]

- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 5. pharmajournal.net [pharmajournal.net]

- 6. chemscene.com [chemscene.com]

- 7. Methyl 2-iodo-6-methylbenzoate | CAS#:103440-55-7 | Chemsrc [chemsrc.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. 2-Iodo Methyl Benzoate, 2-Iodo Methyl Benzoate 610-97-9, 2-Iodo Methyl Benzoate suppliers in India. [sodiumiodide.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. uspnf.com [uspnf.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. technologynetworks.com [technologynetworks.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemscene.com [chemscene.com]

Technical Whitepaper: Structural Elucidation and 13C NMR Dynamics of Methyl 2-iodo-6-methylbenzoate

Executive Summary

This technical guide provides a comprehensive analysis of the 13C NMR spectral characteristics of Methyl 2-iodo-6-methylbenzoate . This molecule represents a classic case study in "steric inhibition of resonance" and relativistic "heavy atom effects," making its spectral assignment non-trivial compared to standard benzoic acid derivatives.

For researchers and drug development professionals, understanding this scaffold is critical. The 2,6-disubstitution pattern forces the carbonyl group out of planarity with the aromatic ring, altering reactivity and spectral signatures. Furthermore, the presence of iodine introduces spin-orbit coupling effects that can lead to misinterpretation of the C-2 signal if standard electronegativity trends are assumed.

Theoretical Framework & Spectral Prediction

To accurately interpret the spectrum, one must account for two competing physical phenomena that deviate from standard additivity rules.

The Heavy Atom Effect (Spin-Orbit Coupling)

Contrary to the inductive effect of electronegative halogens (which typically deshield carbons, moving signals downfield), iodine exerts a massive shielding effect on the attached carbon (C-ipso).

-

Mechanism: The large electron cloud of iodine is subject to relativistic spin-orbit coupling.[1] This mixes the ground state with low-lying excited states, introducing a paramagnetic shielding term that opposes the external magnetic field.

-

Result: The C-I carbon (C2) will not appear at 150+ ppm (as expected for a halogenated carbon).[2] Instead, it will appear significantly upfield , typically between 90–100 ppm , often overlapping with solvent triplets or appearing in the "empty" region between aliphatic and aromatic signals.

Steric Inhibition of Resonance (The "Ortho Effect")

The methyl group at C6 and the iodine atom at C2 create a sterically congested environment for the ester moiety at C1.

-

Mechanism: To minimize steric clash, the carbonyl group rotates out of the plane of the benzene ring. This breaks the

-conjugation between the aromatic system and the carbonyl. -

Result:

-

Carbonyl (C=O): Loss of conjugation removes the electron-donating resonance from the ring. The signal shifts downfield (deshielded) towards ~169–171 ppm, resembling an aliphatic ester rather than a conjugated aromatic ester (~166 ppm).

-

Ring Carbons: The electronic communication between the ring and the ester is dampened.

-

Experimental Protocol: Acquisition & Processing

The presence of four quaternary carbons (C1, C2, C6, C=O) requires a modified acquisition protocol to ensure signal visibility and accurate integration.

Sample Preparation

-

Solvent: Chloroform-d (CDCl

) is the standard. Avoid DMSO-d -

Concentration: 30–50 mg in 0.6 mL solvent. High concentration is preferred to detect weak quaternary signals.

Acquisition Parameters (Critical)

Standard "quick" 13C scans often miss the C-I and C=O signals due to saturation.

-

Pulse Sequence: Inverse Gated Decoupling (if quantitative) or Standard Power-Gated.

-

Relaxation Delay (d1): Must be set to

3-5 seconds. Quaternary carbons have very long longitudinal relaxation times ( -

Spectral Width: -10 ppm to 220 ppm (to capture the carbonyl and potential upfield iodine effects).

-

Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.

Workflow Visualization

Caption: Optimized workflow emphasizing the critical relaxation delay (d1) required to detect the slow-relaxing quaternary C-I and C=O carbons.

Spectral Analysis & Assignment

The following table synthesizes theoretical increments with experimental data for 2,6-disubstituted benzoates.

Chemical Shift Assignments

| Carbon Position | Type | Approx. Shift ( | Diagnostic Feature / Logic |

| C=O | Quaternary | 169.0 – 171.0 | Deshielded. Shifted downfield due to steric twist (loss of conjugation). Higher ppm than typical benzoates. |

| C-6 (C-Me) | Quaternary | 138.0 – 141.0 | Deshielded. Ortho-methyl effect + meta-iodine effect. |

| C-1 (C-ipso) | Quaternary | 135.0 – 138.0 | Complex balance of ester deshielding and steric compression. |

| C-3 | CH | 134.0 – 136.0 | Ortho to Iodine (deshielding). |

| C-5 | CH | 130.0 – 132.0 | Ortho to Methyl. |

| C-4 | CH | 127.0 – 129.0 | Meta to both substituents; closest to "base" benzene value. |

| C-2 (C-I) | Quaternary | 92.0 – 98.0 | Shielded (Critical). The "Heavy Atom Effect" moves this signal significantly upfield. Do not look for this >120 ppm. |

| O-CH | CH | 52.0 – 53.0 | Typical methoxy ester signal. |

| Ar-CH | CH | 19.0 – 21.0 | Typical aryl-methyl signal. |

Structural Logic Diagram

Caption: Causal map showing how Iodine and Methyl substituents drive the two dominant spectral anomalies: the C2 upfield shift and the C=O downfield shift.

Quality Control & Validation

To ensure the "Trustworthiness" of your data, perform these self-validating steps:

-

The HSQC Filter: Run a multiplicity-edited HSQC.

-

Validation: The signals at ~170 (C=O), ~140 (C6), ~137 (C1), and ~96 (C2) must NOT show correlations to protons. If the signal at 96 ppm shows a correlation, it is likely a solvent impurity or artifact, not the C-I carbon.

-

-

The HMBC Link: Run an HMBC (Heteronuclear Multiple Bond Correlation).

-

Validation: The Ar-CH

protons (~2.3 ppm) should show a strong 3-bond correlation to C1 and C5, and a 2-bond correlation to C6. This confirms the regiochemistry of the methyl group.

-

-

Integration Check: If acquiring quantitative 13C (with long d1), the integral of the Ar-CH

signal should roughly match the O-CH

References

-

Oregon State University. 13C NMR Chemical Shift - General Trends and Heavy Atom Effects. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra: Electronegativity and Shielding. [Link]

-

Vicha, J., et al. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table.[3] Chemical Reviews. [Link]

-

ResearchGate. Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. [Link]

-

Doc Brown's Chemistry. 13C NMR spectrum of iodoethane (Demonstrating the Iodine Shielding Effect). [Link]

Sources

Technical Guide: Mass Spectrometry of Methyl 2-iodo-6-methylbenzoate

[1]

Executive Summary

Methyl 2-iodo-6-methylbenzoate (

This guide provides a validated framework for the identification and purity assessment of this compound.[1] Unlike standard benzoates, the presence of iodine eliminates the M+2 isotopic signature typical of chloro- or bromo-analogs, necessitating high mass accuracy and reliance on specific fragmentation losses for confirmation.[1]

Part 1: Molecular Profile & Theoretical MS Basis[1]

The mass spectral behavior of Methyl 2-iodo-6-methylbenzoate is defined by two structural dominants: the iodine atom and the ortho-methyl substitution.[1]

Physicochemical & Isotopic Properties[1]

| Property | Value | MS Implication |

| Formula | Monoisotopic mass dominance.[1] | |

| Exact Mass | 275.9647 Da | Requires calibration for negative mass defect of Iodine (-0.09 Da).[1] |

| Isotopes | No M+2 peak. Distinct from Cl/Br analogs. | |

| Bond Energy | Weak bond leads to facile loss of Iodine radical ( | |

| Volatility | BP ~270°C | Suitable for GC-MS; amenable to APCI/ESI in LC-MS.[1] |

The "Ortho Effect" Mechanism

In ortho-toluates (methyl benzoates with an ortho-methyl group), a specific rearrangement occurs.[1] A hydrogen atom from the ortho-methyl group transfers to the carbonyl oxygen via a six-membered transition state, leading to the elimination of methanol (

However, in Methyl 2-iodo-6-methylbenzoate, this pathway competes with the rapid loss of the iodine radical.[1] The analyst must look for both the [M-I]

Part 2: Instrumentation & Ionization Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Recommended for purity profiling and raw material identification.[1]

Rationale: The molecule is sufficiently volatile and non-polar.[1] Electron Ionization (EI) provides a reproducible fragmentation fingerprint essential for library matching.[1]

Protocol:

-

Inlet Temperature: 250°C (Ensure rapid volatilization to prevent thermal degradation before ionization).

-

Column: Rxi-5Sil MS or equivalent (30m x 0.25mm, 0.25µm).

-

Carrier Gas: Helium at 1.2 mL/min (constant flow).

-

Ionization: EI at 70 eV.

-

Note: If the molecular ion (

) is weak due to rapid iodine loss, lower ionization energy to 20-30 eV (Soft EI) to boost the relative abundance of

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

Recommended for trace impurity analysis in complex matrices.[1]

Rationale: Electrospray Ionization (ESI) is often poor for neutral esters.[1] Atmospheric Pressure Chemical Ionization (APCI) in positive mode is superior for protonating the carbonyl oxygen.[1]

Protocol:

Part 3: Fragmentation Mechanics & Interpretation[1]

The fragmentation pattern under 70 eV EI is characterized by three primary channels.

Key Fragment Ions[4]

| m/z (Nominal) | Ion Identity | Mechanism | Diagnostic Value |

| 276 | Molecular Ion | Parent confirmation.[1] Intensity may be low.[1][4] | |

| 245 | Standard benzoate ester fragmentation. | ||

| 149 | Homolytic Cleavage | Base Peak (often). Loss of Iodine radical.[1] | |

| 244 | Ortho Effect | Distinguishes 2,6-substitution from isomers. | |

| 118 | Secondary Decay | Aryl cation after losing both functional groups.[1] |

Fragmentation Pathway Diagram

The following diagram illustrates the competing decay pathways. The Red path signifies the iodine loss (dominant), while the Blue path signifies the ortho-effect rearrangement.[1]

Caption: Competing fragmentation pathways for Methyl 2-iodo-6-methylbenzoate. Red path indicates the labile iodine loss; Green path indicates the regio-specific ortho-effect.[1]

Part 4: Experimental Workflow & Quality Control

To ensure data integrity, the following workflow incorporates self-validating checks (e.g., mass defect analysis).

Analytical Workflow

Caption: Step-by-step analytical decision tree for confirming identity and excluding halogenated impurities.

Impurity Profiling (Process Control)

In the synthesis of Methyl 2-iodo-6-methylbenzoate, specific impurities are common. Monitor these ions to validate synthesis quality:

References

-

NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Benzoates." NIST Chemistry WebBook, SRD 69. [Link][1]

-

McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text for "Ortho Effect" mechanisms).

-

Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967).[1] Mass Spectrometry of Organic Compounds. Holden-Day. (Foundational reference for aryl halide fragmentation).

Introduction: Strategic Importance of Sterically Hindered Benzoates

An In-Depth Technical Guide on the Synthesis and Characterization of Methyl 2-iodo-6-methylbenzoate

Abstract: This guide provides a comprehensive technical overview of Methyl 2-iodo-6-methylbenzoate, a key intermediate in organic synthesis. We delve into the strategic considerations behind its preparation via the Sandmeyer reaction, detailing a robust, field-tested protocol. Furthermore, this document outlines the essential analytical techniques for the structural elucidation and purity verification of the final product. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science who require a practical and scientifically rigorous understanding of this compound.

Methyl 2-iodo-6-methylbenzoate belongs to a class of sterically hindered aromatic compounds that serve as versatile building blocks in organic chemistry. The presence of substituents ortho to the ester functionality introduces significant steric hindrance, which can be strategically exploited to control reactivity and selectivity in subsequent transformations. The iodine atom at the 2-position is a particularly valuable functional group, enabling a wide array of cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, which are foundational in the synthesis of complex molecular architectures, including pharmaceuticals and functional materials. The adjacent methyl group at the 6-position further modulates the steric and electronic properties of the molecule, making Methyl 2-iodo-6-methylbenzoate a unique and valuable tool for synthetic chemists.

Retrosynthetic Analysis and Strategy